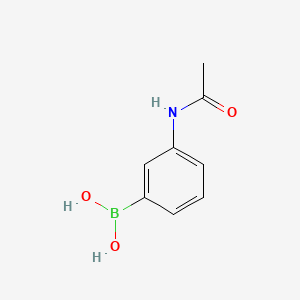

3-Acetamidophenylboronic acid

Description

The exact mass of the compound 3-Acetamidophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Acetamidophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetamidophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074678 | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-39-5 | |

| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-acetamidophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetamidophenylboronic Acid

This technical guide provides a comprehensive overview of the synthesis of 3-acetamidophenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the primary synthetic route, experimental protocols, and purification techniques.

Introduction

3-Acetamidophenylboronic acid is an organoboron compound featuring an acetamido group and a boronic acid functional group. The presence of the boronic acid moiety makes it a key building block in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The acetamido group can influence the electronic properties and solubility of the molecule and its derivatives, making it a versatile synthon in the development of complex organic molecules, including pharmaceuticals.

Synthesis Pathway

The most common and straightforward synthesis of 3-acetamidophenylboronic acid involves the acetylation of 3-aminophenylboronic acid. This reaction protects the amino group and provides the target compound. The precursor, 3-aminophenylboronic acid, can be synthesized through various methods, including the reduction of 3-nitrophenylboronic acid or through palladium-catalyzed borylation of 3-bromoaniline derivatives.[1]

A general scheme for the synthesis is presented below:

Caption: Overall synthesis pathway for 3-acetamidophenylboronic acid.

Experimental Protocols

Synthesis of 3-Acetamidophenylboronic Acid from 3-Aminophenylboronic Acid

This protocol details the acetylation of 3-aminophenylboronic acid using acetic anhydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminophenylboronic Acid | 136.95 | 5.0 g | 36.5 mmol |

| Acetic Anhydride | 102.09 | 4.1 mL | 43.8 mmol |

| Tetrahydrofuran (THF) | - | 50 mL | - |

| Water (deionized) | - | 100 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

| Ethyl Acetate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.0 g (36.5 mmol) of 3-aminophenylboronic acid in 50 mL of tetrahydrofuran (THF).[2]

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add 4.1 mL (43.8 mmol) of acetic anhydride to the cooled solution dropwise over a period of 15 minutes. A mild exotherm may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 50 mL of deionized water.

-

Adjust the pH of the mixture to approximately 3-4 with 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization.

Purification by Recrystallization

Procedure:

-

Dissolve the crude 3-acetamidophenylboronic acid in a minimal amount of hot ethanol.

-

Slowly add water to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the white, crystalline solid by vacuum filtration and wash with a small amount of cold water.

-

Dry the purified product under vacuum to a constant weight.

Recrystallization from hot water or a mixture of ethanol and water has been reported to be effective for purifying aryl boronic acids.[3]

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 78887-39-5 | [4] |

| Molecular Formula | C₈H₁₀BNO₃ | [4] |

| Molecular Weight | 178.98 g/mol | [4] |

| Melting Point | 135 °C (lit.) | [4] |

| Appearance | White to off-white powder | [4] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | 3-Aminophenylboronic Acid |

| Acetylating Agent | Acetic Anhydride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Typical Yield | 85-95% (after recrystallization) |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis of 3-acetamidophenylboronic acid.

Alternative Purification Strategies

While recrystallization is a common and effective method, other techniques can be employed for the purification of boronic acids if impurities persist.[5]

-

Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction into an aqueous basic solution. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[6][7]

-

Column Chromatography: Silica gel chromatography can be used for the purification of boronic acids, although it can sometimes be challenging due to the polar nature of the compounds. A mixture of dichloromethane and methanol is often a suitable eluent system.[7]

-

Derivatization: Boronic acids can be converted to their corresponding boronate esters (e.g., with diols like pinacol) which are often less polar and easier to purify by chromatography. The boronic acid can then be regenerated by hydrolysis.

Safety Considerations

-

3-Aminophenylboronic acid and 3-acetamidophenylboronic acid may cause skin and eye irritation.[2]

-

Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Tetrahydrofuran is a flammable solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

References

- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

3-Acetamidophenylboronic Acid: A Technical Guide for Researchers

CAS Number: 78887-39-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry, organic synthesis, and the development of chemical sensors. Its unique structural features, combining a phenylboronic acid moiety with an acetamido group, make it a valuable building block for the synthesis of complex organic molecules, including potent enzyme inhibitors and bioconjugates. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-acetamidophenylboronic acid, supported by detailed experimental protocols and data.

Chemical and Physical Properties

3-Acetamidophenylboronic acid, also known as (3-acetamidophenyl)boronic acid, is a stable, crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 78887-39-5 | [2] |

| Molecular Formula | C₈H₁₀BNO₃ | [2] |

| Molecular Weight | 178.98 g/mol | [2] |

| Appearance | Light orange to yellow to green crystalline powder | [2] |

| Melting Point | 135-140 °C | [3] |

| Synonyms | 3-Acetamidobenzeneboronic acid | [3] |

| Purity | ≥95% | [3] |

| Storage | Store at room temperature | [2] |

Synthesis

A common synthetic route to 3-acetamidophenylboronic acid involves a multi-step process starting from 3-nitrobromobenzene. The key steps include a palladium-catalyzed coupling reaction with a diboron reagent, followed by reduction of the nitro group and subsequent acetylation.

Experimental Protocol: Synthesis of 3-Acetamidophenylboronic Acid

Step 1: Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester

-

To a reaction flask, add 3-nitrobromobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).

-

Add a palladium catalyst, such as PdCl₂(dppf) (0.03 equivalents), and a suitable solvent like dioxane.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-nitrophenylboronic acid pinacol ester, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the 3-nitrophenylboronic acid pinacol ester in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (Pd/C) (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield 3-aminophenylboronic acid pinacol ester.

Step 3: Acetylation of the Amino Group

-

Dissolve the 3-aminophenylboronic acid pinacol ester in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents).

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-acetamidophenylboronic acid pinacol ester.

Step 4: Hydrolysis of the Pinacol Ester

-

Dissolve the 3-acetamidophenylboronic acid pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and an aqueous acid solution (e.g., 1M HCl).

-

Stir the mixture vigorously at room temperature for several hours.

-

The product, 3-acetamidophenylboronic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water and a minimal amount of cold organic solvent.

-

Dry the product under vacuum to obtain pure 3-acetamidophenylboronic acid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

3-Acetamidophenylboronic acid is a widely used coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.[4][6]

-

In a reaction vessel, combine the aryl halide (1 equivalent), 3-acetamidophenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equivalents), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

3-Acetamidophenylboronic acid serves as a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors.[7][8][9]

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9] Several BTK inhibitors feature a phenyl-pyrimidine scaffold, which can be synthesized using 3-acetamidophenylboronic acid via a Suzuki-Miyaura coupling reaction.

-

Follow the general Suzuki-Miyaura protocol described in section 4.1, using a suitable halogenated pyrimidine derivative as the aryl halide.

-

After purification, the resulting acetamido-substituted phenyl-pyrimidine can be further modified. For example, the acetamido group can be hydrolyzed under acidic or basic conditions to yield a primary amine, which can then be functionalized to introduce other desired moieties for optimizing the inhibitor's potency and selectivity.

Caption: Synthetic pathway for a BTK inhibitor using 3-acetamidophenylboronic acid.

Role in Chemical Sensing

The boronic acid moiety of 3-acetamidophenylboronic acid can reversibly bind to diols, such as those found in saccharides.[7][10] This property has been exploited in the development of chemical sensors for glucose and other sugars.

Glucose Sensing

Sensors based on 3-acetamidophenylboronic acid derivatives can be fabricated by immobilizing the boronic acid onto a transducer surface, such as an electrode or a polymer matrix.[7][11] The binding of glucose to the boronic acid results in a measurable signal change, such as a change in fluorescence, impedance, or color.

-

Electrode Functionalization:

-

Start with a clean electrode surface (e.g., screen-printed carbon electrode).

-

Functionalize the surface with 3-aminophenylboronic acid (a precursor to 3-acetamidophenylboronic acid) via electrochemical or chemical methods.[7] For instance, in-situ diazotization of 3-aminophenylboronic acid can be used to covalently attach it to the carbon surface.

-

Subsequently, the amino group can be acetylated in a similar manner as described in the synthesis protocol (Step 3).

-

-

Glucose Detection:

-

Immerse the functionalized electrode in a sample solution containing glucose.

-

The binding of glucose to the immobilized boronic acid will alter the electrochemical properties of the electrode surface.

-

This change can be measured using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV). The change in charge transfer resistance (Rct) in EIS is often proportional to the glucose concentration.[7]

-

Caption: Principle of a glucose sensor based on 3-acetamidophenylboronic acid.

Biological Activity and Signaling Pathways

Phenylboronic acids have been shown to exhibit biological activity, including the inhibition of cancer cell migration.[3] This effect is attributed to the inhibition of the Rho GTPase signaling pathway. While much of the research has focused on the parent phenylboronic acid, the principles are likely applicable to its derivatives, including 3-acetamidophenylboronic acid.

Inhibition of the Rho GTPase Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell motility and invasion. Phenylboronic acids have been shown to inhibit the activity of these GTPases.[12] This inhibition leads to downstream effects on effector proteins like Rho-associated kinase (ROCK), which in turn reduces the phosphorylation of myosin light chain (MLC), ultimately leading to a decrease in actin-myosin contractility and cell migration.

Caption: Inhibition of the Rho GTPase signaling pathway by 3-acetamidophenylboronic acid.

Conclusion

3-Acetamidophenylboronic acid is a valuable and versatile reagent for researchers in chemistry, biology, and materials science. Its utility in Suzuki-Miyaura coupling, as a scaffold for drug discovery, and in the development of chemical sensors highlights its importance in modern scientific research. The experimental protocols and data presented in this guide provide a solid foundation for its application in various research and development endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 3. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. bcc.bas.bg [bcc.bas.bg]

3-Acetamidophenylboronic Acid: A Core Component in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Acetamidophenylboronic acid (3-APBA) is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety and an acetamido group on a phenyl ring—make it a crucial building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, outlines key experimental protocols for its use, and explores its applications, particularly in the realm of drug development.

Core Physical and Chemical Properties

3-Acetamidophenylboronic acid is typically an off-white to pale brown crystalline powder.[1] Its properties make it suitable for a range of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. The quantitative physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 78887-39-5 | [2][3] |

| Molecular Formula | C₈H₁₀BNO₃ | [2][3] |

| Molecular Weight | 178.98 g/mol | [2][3][4] |

| Melting Point | 135 °C (lit.) | [1][4][5] |

| Appearance | Off-white to pale brown powder | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | 8.04 ± 0.10 | [1] |

| InChI Key | IBTSWKLSEOGJGJ-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | CC(=O)Nc1cccc(c1)B(O)O | [4][5] |

Synthesis and Characterization

While multiple synthetic routes exist, a common conceptual pathway involves the modification of a pre-functionalized benzene ring. A plausible synthetic workflow begins with a suitable precursor like 3-aminophenylboronic acid, followed by acylation.

Example Experimental Protocol: Acylation of 3-Aminophenylboronic Acid

This protocol is adapted from standard acylation procedures for anilines.

-

Dissolution: Dissolve 3-aminophenylboronic acid (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. If using DCM, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-acetamidophenylboronic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Spectral data for this compound is widely available in chemical databases.[6]

Applications in Research and Drug Development

3-Acetamidophenylboronic acid is a cornerstone reagent in modern organic synthesis, primarily valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5] This reaction is one of the most efficient methods for forming carbon-carbon bonds, particularly for constructing biaryl systems which are common motifs in pharmaceuticals.[7][8][9]

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (like 3-APBA) with an organohalide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.

General Protocol for a Suzuki-Miyaura Coupling Reaction

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1 equivalent), 3-acetamidophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Heating: Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtering the drying agent and concentrating the solvent, purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Applications in Medicinal Chemistry

The utility of 3-APBA extends to its role as a key precursor in the synthesis of a wide range of biologically active compounds.[10][11] Its derivatives have been investigated as:

-

Enzyme Inhibitors: Boronic acids are known to form stable, reversible covalent bonds with active site serines in proteases or with diols, making them effective inhibitors. Derivatives of 3-APBA are used in developing kinase inhibitors.[7]

-

Receptor Modulators: It serves as a reactant in the synthesis of NR2B subtype NMDA receptor antagonists (potential antidepressants) and AMPA receptor positive modulators.[1][5]

-

Anticancer Agents: The compound is a building block for antimitotic and antitumor agents, such as (indolyl)-3,5-substituted benzene analogs.[1][5][10]

-

Bioconjugation: The boronic acid moiety can form stable complexes with biomolecules, enabling its use in attaching drugs or imaging agents to proteins for targeted delivery.[10][11]

-

Sensor Technology: It is used in the development of chemical sensors, particularly for detecting glucose and other saccharides.[11]

Conclusion

3-Acetamidophenylboronic acid is a high-value chemical intermediate with a broad range of applications, particularly in pharmaceutical research and development. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like 3-APBA in enabling the discovery and synthesis of next-generation medicines is undeniable.

References

- 1. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [amp.chemicalbook.com]

- 2. 001chemical.com [001chemical.com]

- 3. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 5. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Acetamidophenylboronic acid(78887-39-5) 1H NMR [m.chemicalbook.com]

- 7. 4-Acetamidophenylboronic Acid | High-Purity RUO [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to 3-Acetamidophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate that holds significant importance in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring both a boronic acid moiety and an acetamido group, allows for diverse chemical transformations, making it a valuable building block for complex molecules.[1] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use, and a summary of its key applications, particularly in the realm of drug discovery and material science.

Core Properties and Data

The fundamental physicochemical properties of 3-Acetamidophenylboronic acid are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 178.98 g/mol | [2][3][4][5] |

| Molecular Formula | C₈H₁₀BNO₃ | [3] |

| CAS Number | 78887-39-5 | [2][3][4] |

| Melting Point | 135 °C | [4][5] |

| Appearance | Powder | [4][5] |

| Synonyms | 3-Acetamidobenzeneboronic acid, (3-Acetylaminophenyl)boronic acid | [3][4] |

Key Applications in Research and Development

3-Acetamidophenylboronic acid is a pivotal reagent in several advanced scientific fields. Its ability to participate in cross-coupling reactions and form stable complexes with biomolecules makes it highly valuable.[1][6]

-

Drug Development : The compound is frequently used in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and anti-cancer therapeutics.[1][6][7] It serves as a reactant in the synthesis of NR2B subtype NMDA receptor antagonists for potential antidepressant activity and in creating analogs with antitumor properties.[8]

-

Organic Synthesis : It is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, which is an essential technique for creating complex biaryl structures found in many pharmaceuticals and fine chemicals.[6][7][9]

-

Bioconjugation : It acts as a versatile building block for attaching drugs or imaging agents to proteins, which can enhance targeted delivery in therapeutic applications.[1][6]

-

Sensor Technology : The boronic acid group's ability to interact with diols is leveraged in developing chemical sensors, most notably for the detection of glucose, which has applications in diabetes management.[1][6]

-

Material Science : This compound is utilized in formulating advanced materials like polymers and coatings that require specific chemical properties for enhanced performance.[1][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of 3-Acetamidophenylboronic acid.

Synthesis of 3-Acetamidophenylboronic Acid

This protocol describes the synthesis via amidation of 3-Aminophenylboronic acid (3-APBA).

Principle: The primary amine of 3-APBA is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent. The reaction is typically performed under basic conditions to neutralize the acid byproduct.

Reagents and Materials:

-

3-Aminophenylboronic acid (or its salt, e.g., hemisulfate)[10]

-

Acetic Anhydride

-

Sodium Acetate or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolve 3-Aminophenylboronic acid (1.0 eq) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add a base like sodium acetate (1.5 eq) to the mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure 3-Acetamidophenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 3-Acetamidophenylboronic acid with an aryl halide.

Principle: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[11] The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11][12] A base is required to activate the boronic acid for the transmetalation step.[13]

Reagents and Materials:

-

Aryl halide (e.g., Aryl Bromide) (1.0 eq)

-

3-Acetamidophenylboronic acid (1.2-1.5 eq)[14]

-

Palladium Catalyst (e.g., PdCl₂(dppf), 0.05-0.1 eq)[14]

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 M aqueous solution)[14]

-

Solvent (e.g., Toluene/Dioxane mixture, THF)[14]

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vessel

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 eq), 3-Acetamidophenylboronic acid (1.2 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq).[14]

-

Add the solvent system (e.g., a 4:1 mixture of toluene/dioxane).[14]

-

Add the aqueous base (e.g., 2 M Na₂CO₃ solution).[14]

-

Degas the reaction mixture by bubbling nitrogen or argon gas through it for 10-15 minutes.[12]

-

Heat the mixture to 85-100 °C under an inert atmosphere and stir for 4-12 hours.[12][14]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[14]

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to afford the desired biaryl compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 001chemical.com [001chemical.com]

- 3. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 5. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 7. 4-Acetamidophenylboronic Acid | High-Purity RUO [benchchem.com]

- 8. 3-Acetamidophenylborsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Solubility of 3-Acetamidophenylboronic Acid

For researchers, scientists, and professionals in drug development, understanding the solubility of 3-Acetamidophenylboronic acid is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Solubility Data

Direct quantitative solubility data for 3-Acetamidophenylboronic acid in a range of solvents is not extensively reported in publicly available literature. However, qualitative information and data for structurally related compounds provide valuable insights into its expected solubility profile.

Qualitative Solubility:

3-Acetamidophenylboronic acid is reported to be soluble in methanol.[1] The presence of both a hydrogen bond donor (the amide N-H) and acceptors (the amide C=O and boronic acid OH groups) suggests it will be more soluble in polar protic and polar aprotic solvents.

Data on Structurally Similar Compounds:

To estimate the solubility behavior of 3-Acetamidophenylboronic acid, it is useful to consider data from analogous compounds such as phenylboronic acid. Phenylboronic acid exhibits low solubility in water, approximately 2 g/100 cm³ at 20°C.[2][3] It shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The introduction of substituents on the phenyl ring can significantly alter solubility. For instance, the introduction of groups like isobutoxy, carboxyl, or trifluoromethyl decreases the aqueous solubility compared to the unsubstituted phenylboronic acid.[3]

Summary of Solubility Information:

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| 3-Acetamidophenylboronic acid | Methanol | Soluble | Not Specified | Qualitative data.[1] |

| Phenylboronic acid | Water | ~2 g/100 cm³ | 20 | [2][3] |

| Phenylboronic acid | Chloroform | Moderate | Not Specified | [4] |

| Phenylboronic acid | 3-Pentanone | High | Not Specified | [4] |

| Phenylboronic acid | Acetone | High | Not Specified | [4] |

| Phenylboronic acid | Dipropyl ether | High | Not Specified | [4] |

| Phenylboronic acid | Methylcyclohexane | Very Low | Not Specified | [4] |

Experimental Protocols for Solubility Determination

While specific protocols for 3-Acetamidophenylboronic acid are not detailed in the available literature, established methods for determining the solubility of other boronic acids can be readily adapted. The following are two common and effective methods.

Dynamic Method (Turbidity Measurement)

This method is used to determine the temperature-dependent solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: A known mass of 3-Acetamidophenylboronic acid and a known volume or mass of the selected solvent are placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

-

Heating and Equilibration: The suspension is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring to ensure thorough mixing and facilitate dissolution.

-

Turbidity Monitoring: A light source and a detector are positioned across the vessel to continuously monitor the turbidity of the solution.

-

Clear Point Determination: The temperature at which the last solid particles dissolve, resulting in a sharp decrease in turbidity and an increase in light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.

-

Data Analysis: The experiment is repeated with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Potentiometric Titration Method

This method is particularly useful for determining the aqueous solubility of ionizable compounds as a function of pH.

Methodology:

-

Sample Preparation: A suspension of 3-Acetamidophenylboronic acid in water is prepared in a thermostatted vessel.

-

Titration: A standardized solution of a strong acid or base is added incrementally to the suspension.

-

pH Measurement: The pH of the suspension is monitored continuously using a calibrated pH electrode after each addition of the titrant.

-

Equilibrium: The system is allowed to reach equilibrium after each titrant addition, which can be monitored by observing a stable pH reading.

-

Data Analysis: The solubility at different pH values is calculated from the changes in pH and the amount of titrant added, taking into account the pKa of the compound. This allows for the determination of the intrinsic solubility of the non-ionized form.[5]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of 3-Acetamidophenylboronic acid.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Acetamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Acetamidophenylboronic acid. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this versatile chemical compound. While specific quantitative stability data for 3-Acetamidophenylboronic acid is limited in publicly available literature, this guide summarizes general knowledge for arylboronic acids and provides detailed experimental protocols for stability assessment.

Introduction to 3-Acetamidophenylboronic Acid

3-Acetamidophenylboronic acid, with the chemical formula CH₃CONHC₆H₄B(OH)₂, is a derivative of phenylboronic acid containing an acetamido group at the meta-position[1]. This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds[2]. It is utilized in the synthesis of a variety of inhibitors, including those for the NR2B subtype of NMDA receptors, 17,20-lyase, and for compounds with antimitotic and antitumor activity. Boronic acids, in general, are recognized for their unique ability to form reversible covalent complexes with diols, a property leveraged in the development of sensors and in drug delivery[3].

Stability Profile

The stability of 3-Acetamidophenylboronic acid, like other arylboronic acids, is influenced by several factors, including temperature, moisture, light, and pH. The primary degradation pathways for boronic acids are dehydration, oxidation, and protodeboronation.

Dehydration: Boronic acids are prone to reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often observed when the compound is heated[4]. The presence of varying amounts of the anhydride is a common observation in commercial batches of 3-Acetamidophenylboronic acid.

Oxidation: The boron-carbon bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-acetamidophenol) and boric acid. This degradation can be initiated by atmospheric oxygen and certain oxidizing agents.

Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of acetanilide. This process can be catalyzed by acid or base and is a significant consideration in aqueous solutions.

| Parameter | General Stability Profile for Arylboronic Acids |

| Thermal Stability | Generally high melting point solids. Prone to dehydration to form boroxines upon heating. Decomposition temperature can vary based on substitution. |

| Hydrolytic Stability | Susceptible to hydrolysis, especially under acidic or basic conditions, which can catalyze protodeboronation. The rate of hydrolysis is dependent on pH and the specific substituents on the phenyl ring. |

| Photostability | Aromatic compounds can be susceptible to photodegradation. Specific data for 3-Acetamidophenylboronic acid is not available, but as a general precaution, it should be protected from light. |

| Oxidative Stability | The carbon-boron bond is susceptible to oxidation by air and other oxidizing agents, leading to the formation of phenols and boric acid. |

| pH Stability | More stable at neutral pH. Both acidic and basic conditions can promote degradation, particularly protodeboronation. |

Recommended Storage and Handling

To ensure the integrity and reactivity of 3-Acetamidophenylboronic acid, the following storage and handling guidelines are recommended based on safety data sheets and general chemical knowledge:

-

Storage Temperature: Store in a cool, dry place. Refrigeration is often recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis from atmospheric moisture.

-

Container: Keep the container tightly closed.

-

Light: Protect from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 3-Acetamidophenylboronic acid, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique for this purpose[5][6][7][8].

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways[4][9][10][11][12]. The drug substance should be subjected to a variety of stress conditions.

4.1.1. Acid and Base Hydrolysis

-

Prepare a stock solution of 3-Acetamidophenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid to an aliquot of the stock solution.

-

For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide to another aliquot of the stock solution.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them (with base for the acidic solution and with acid for the basic solution), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4.1.2. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% v/v).

-

Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

Monitor the reaction and, at appropriate time points, dilute the sample with the mobile phase for analysis.

4.1.3. Thermal Degradation

-

Place a known amount of the solid 3-Acetamidophenylboronic acid in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.

-

At the end of the study, dissolve a weighed amount of the stressed solid in a suitable solvent and dilute for HPLC analysis.

-

For degradation in solution, incubate a solution of the compound at an elevated temperature and analyze at different time points.

4.1.4. Photodegradation

-

Expose a solution of 3-Acetamidophenylboronic acid and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples at appropriate time intervals.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities[5][7].

-

Column Selection: A reversed-phase C18 column is a common starting point for the separation of aromatic compounds.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

-

Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of 3-Acetamidophenylboronic acid to ensure maximum sensitivity. A photodiode array (PDA) detector is useful for monitoring peak purity.

-

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate the parent compound from its more polar or less polar degradation products within a reasonable run time.

-

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products formed during the forced degradation studies.

Logical Relationships and Experimental Workflows

Suzuki-Miyaura Cross-Coupling Reaction Workflow

3-Acetamidophenylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the catalytic cycle of this important carbon-carbon bond-forming reaction[13][14][15][16].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Signaling Pathway Inhibition by Phenylboronic Acids

While specific signaling pathways modulated by 3-Acetamidophenylboronic acid are not well-documented, studies on the parent compound, phenylboronic acid (PBA), have shown that it can inhibit key signaling networks involved in cancer cell migration. PBA has been demonstrated to decrease the activity of Rho family GTPases (RhoA, Rac1, and Cdc42) and their downstream effector, ROCK[17][18]. The following diagram illustrates this generalized inhibitory pathway. It is important to note that this pathway has been demonstrated for phenylboronic acid, and further research is needed to confirm if 3-Acetamidophenylboronic acid acts via the same mechanism.

Caption: Generalized signaling pathway for inhibition of cell migration by phenylboronic acid.

Conclusion

3-Acetamidophenylboronic acid is a valuable reagent in chemical synthesis and drug discovery. Understanding its stability profile and adhering to proper storage and handling procedures are crucial for obtaining reliable and reproducible results. While specific quantitative stability data for this compound is sparse, the general principles of boronic acid stability and the provided experimental protocols offer a solid framework for its assessment. Further research into the specific degradation kinetics and biological activities of 3-Acetamidophenylboronic acid will undoubtedly enhance its utility in various scientific disciplines.

References

- 1. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetamidophenylboronic Acid | High-Purity RUO [benchchem.com]

- 3. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]

- 4. ijrpp.com [ijrpp.com]

- 5. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Selected Drugs Using Green Assessment in Bulk and Pharmaceutical Dosage Form [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijtsrd.com [ijtsrd.com]

- 8. nveo.org [nveo.org]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. biotech-asia.org [biotech-asia.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectra Analysis of 3-Acetamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 3-acetamidophenylboronic acid, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed experimental NMR data for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for the synthesis and NMR analysis of arylboronic acids, catering to the needs of researchers in drug development and related fields.

Introduction

3-Acetamidophenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and an acetamido group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions and form reversible esters with diols, a property exploited in glucose sensing and drug delivery. The acetamido group provides a handle for further functionalization and can influence the electronic properties and biological interactions of the molecule. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-acetamidophenylboronic acid. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.1 | s | - |

| H-4 | ~7.4 | d | ~8 |

| H-5 | ~7.3 | t | ~8 |

| H-6 | ~7.8 | d | ~8 |

| H-2 | ~7.9 | s | - |

| NH | ~9.8 | s (broad) | - |

| B(OH)₂ | ~8.0 | s (broad) | - |

s = singlet, d = doublet, t = triplet

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~24 |

| C-5 | ~120 |

| C-4 | ~123 |

| C-6 | ~128 |

| C-2 | ~130 |

| C-1 (C-B) | ~135 (often weak or not observed) |

| C-3 | ~139 |

| C=O | ~169 |

Experimental Protocols

Synthesis of 3-Acetamidophenylboronic Acid

A common route for the synthesis of 3-acetamidophenylboronic acid involves the acetylation of 3-aminophenylboronic acid.

Materials:

-

3-Aminophenylboronic acid

-

Acetic anhydride

-

Sodium acetate

-

Dichloromethane (DCM)

-

Water

-

Hydrochloric acid (1 M)

-

Brine

Procedure:

-

Suspend 3-aminophenylboronic acid in dichloromethane.

-

Add sodium acetate to the suspension.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., water or an ethanol/water mixture) to obtain pure 3-acetamidophenylboronic acid.

NMR Sample Preparation and Analysis

Arylboronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret NMR spectra. To obtain a clean spectrum of the monomeric boronic acid, specific sample preparation techniques are recommended.

Materials:

-

3-Acetamidophenylboronic acid (5-10 mg)

-

Deuterated methanol (Methanol-d₄, ~0.6 mL)

-

NMR tube (5 mm)

-

Pipette and filter

Procedure:

-

Weigh 5-10 mg of 3-acetamidophenylboronic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of methanol-d₄ to the NMR tube. The use of methanol-d₄ helps to break up the boroxine trimers and any other oligomeric species, providing a spectrum of the monomeric form.[1]

-

Cap the NMR tube and gently agitate to dissolve the sample completely. If necessary, use a vortex mixer.

-

If any solid particles remain, filter the solution into a clean NMR tube using a pipette with a cotton or glass wool plug.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹³C NMR, a higher concentration of the sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

Structural Analysis and Interpretation

The predicted NMR data provides a clear fingerprint for the structure of 3-acetamidophenylboronic acid.

-

¹H NMR: The singlet at ~2.1 ppm is characteristic of the methyl protons of the acetamido group. The aromatic region will display signals for the four protons on the phenyl ring. Due to the substitution pattern, we expect a triplet for H-5, and two doublets for H-4 and H-6, with typical ortho-coupling constants of around 8 Hz. The proton at the 2-position (H-2) is expected to be a singlet or a finely split multiplet. The amide (NH) and boronic acid (B(OH)₂) protons will appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, and their signals will disappear upon addition of D₂O.

-

¹³C NMR: The spectrum will show a signal for the methyl carbon at ~24 ppm and the carbonyl carbon of the acetamido group at ~169 ppm. The aromatic region will display signals for the six carbons of the phenyl ring. The carbon attached to the boron (C-1) is often broad and weak due to quadrupolar relaxation of the boron nucleus and may not be observed. The other aromatic carbon signals will appear in the range of 120-140 ppm, with their specific chemical shifts influenced by the electronic effects of the acetamido and boronic acid substituents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of 3-acetamidophenylboronic acid.

Caption: A flowchart of the synthesis and NMR analysis process.

Disclaimer: The NMR spectral data presented in this document are predicted values and should be used as a reference. Experimental values may vary depending on the solvent, concentration, temperature, and instrument used. For definitive structural confirmation, it is essential to acquire and interpret experimental NMR data.

References

In-Depth Technical Guide: Mass Spectrometry of 3-Acetamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-Acetamidophenylboronic acid. The content herein is designed to offer a foundational understanding of its behavior under various mass spectrometry conditions, aiding in method development and data interpretation. The information is particularly relevant for applications in medicinal chemistry, organic synthesis, and pharmaceutical development where boronic acids are key intermediates.[1][2]

Introduction to 3-Acetamidophenylboronic Acid in Mass Spectrometry

3-Acetamidophenylboronic acid is a versatile synthetic intermediate used in the development of various therapeutic agents.[1][3] Its characterization by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry provides essential information about a molecule's mass and structure by ionizing it and analyzing the resulting charged particles and their fragments.[4][5] Common ionization techniques for small molecules like 3-Acetamidophenylboronic acid include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]

Theoretical Mass Spectrometry Data

Due to the limited availability of published experimental mass spectra for 3-Acetamidophenylboronic acid, this guide presents theoretical data based on its chemical structure and established fragmentation principles of analogous compounds. The molecular formula of 3-Acetamidophenylboronic acid is C₈H₁₀BNO₃, with a monoisotopic mass of 179.0700 g/mol .[7]

Expected Ionization Products

In a typical mass spectrometry experiment, the analyte is first ionized. For 3-Acetamidophenylboronic acid, the following ions are expected to be observed, depending on the ionization polarity and source conditions.

| Ion Species | Chemical Formula | Theoretical m/z | Ionization Mode | Notes |

| [M+H]⁺ | [C₈H₁₁BNO₃]⁺ | 180.0778 | Positive | Protonated molecule, commonly observed in ESI. |

| [M+Na]⁺ | [C₈H₁₀BNO₃Na]⁺ | 202.0598 | Positive | Sodium adduct, often seen with ESI. |

| [M-H]⁻ | [C₈H₉BNO₃]⁻ | 178.0622 | Negative | Deprotonated molecule, common in negative ion mode ESI. |

| [M+HCOO]⁻ | [C₈H₁₀BNO₃ + HCOO]⁻ | 224.0758 | Negative | Formate adduct, may be observed if formic acid is used in the mobile phase. |

| [M-H₂O+H]⁺ | [C₈H₉BNO₂]⁺ | 162.0673 | Positive | Loss of water from the boronic acid moiety. |

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are employed to fragment the precursor ion and elucidate the molecule's structure.[8][9][10] The fragmentation of the [M+H]⁺ ion of 3-Acetamidophenylboronic acid is predicted to follow several key pathways.

Experimental Protocols

A generalized experimental protocol for the analysis of 3-Acetamidophenylboronic acid by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation and analytical goals.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3-Acetamidophenylboronic acid in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Dilute the stock solution with the initial mobile phase to prepare a series of working standards for calibration and analysis. A typical starting concentration for infusion analysis would be 1-10 µg/mL.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is generally suitable for the separation of small polar molecules.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS)

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or negative ion mode.

-

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

-

MS/MS Analysis: Product ion scan of the precursor ion (e.g., m/z 180.1 for [M+H]⁺) to obtain fragmentation data.

-

Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 3-Acetamidophenylboronic acid using LC-MS.

Caption: A generalized workflow for the LC-MS analysis of 3-Acetamidophenylboronic acid.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway of the protonated molecule [M+H]⁺ of 3-Acetamidophenylboronic acid.

Caption: Predicted fragmentation of protonated 3-Acetamidophenylboronic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the CID Fragmentation Pathways of Deprotonated 4’-Monophosphoryl Lipid A [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-Acetamidophenylboronic Acid: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-acetamidophenylboronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document traces the historical arc of its discovery, beginning with the seminal work on its direct precursor, 3-aminophenylboronic acid, in the early 20th century. It details the evolution of its synthesis, presenting both historical and modern experimental protocols. Key physicochemical properties are summarized in tabular format for easy reference. Furthermore, this guide elucidates the compound's significant role in Suzuki-Miyaura cross-coupling reactions and its emerging applications in drug discovery, supported by detailed experimental procedures and diagrams of reaction pathways.

Introduction

3-Acetamidophenylboronic acid, a derivative of phenylboronic acid, has garnered significant attention in the scientific community for its utility in a wide array of chemical transformations. Its unique structural features, combining the reactivity of a boronic acid with the modulatory effects of an acetamido group, make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to provide a thorough understanding of this compound, from its historical roots to its current applications.

Discovery and Historical Synthesis

The journey to 3-acetamidophenylboronic acid begins with the pioneering work on its parent amine, 3-aminophenylboronic acid. While boronic acids were first synthesized by Edward Frankland in 1860, the specific preparation of aminophenylboronic acids was a later development.

A landmark publication by Seaman and Johnson in 1931 in the Journal of the American Chemical Society laid the groundwork for the synthesis of 3-aminophenylboronic acid. Their approach involved a two-step process: the nitration of phenylboronic acid followed by the reduction of the resulting nitro derivative. This foundational work paved the way for the subsequent synthesis of 3-acetamidophenylboronic acid through the acetylation of the amino group.

Historical Synthesis Pathway

The initial synthesis of 3-acetamidophenylboronic acid was predicated on the successful preparation of 3-aminophenylboronic acid. The overall historical synthetic route can be visualized as a three-step process starting from phenylboronic acid.

Detailed Historical Experimental Protocols

Based on the work of Seaman and Johnson and established subsequent procedures, the following protocols outline the historical synthesis.

Step 1: Preparation of 3-Nitrophenylboronic Acid (Adapted from Seaman and Johnson, 1931)

-

Materials: Phenylboronic acid, fuming nitric acid, concentrated sulfuric acid, ice.

-

Procedure:

-

A solution of phenylboronic acid in concentrated sulfuric acid is prepared and cooled in an ice bath.

-

Fuming nitric acid is added dropwise to the cooled solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified time and then carefully poured onto crushed ice.

-

The precipitated 3-nitrophenylboronic acid is collected by filtration, washed with cold water, and dried.

-

Step 2: Preparation of 3-Aminophenylboronic Acid (Adapted from Seaman and Johnson, 1931)

-

Materials: 3-Nitrophenylboronic acid, iron powder, hydrochloric acid, sodium carbonate.

-

Procedure:

-

3-Nitrophenylboronic acid is suspended in water containing a catalytic amount of hydrochloric acid.

-

Iron powder is added portion-wise to the suspension with vigorous stirring. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the mixture is heated to ensure complete reduction.

-

The reaction mixture is then made basic by the addition of sodium carbonate to precipitate iron hydroxides.

-

The mixture is filtered, and the filtrate containing 3-aminophenylboronic acid is collected. The product can be isolated by acidification and subsequent neutralization.

-

Step 3: Preparation of 3-Acetamidophenylboronic Acid

-

Materials: 3-Aminophenylboronic acid, acetic anhydride, sodium acetate, water.

-

Procedure:

-

3-Aminophenylboronic acid is dissolved in water containing sodium acetate.

-

Acetic anhydride is added to the solution, and the mixture is stirred vigorously.

-

The reaction is typically allowed to proceed at room temperature.

-

The resulting 3-acetamidophenylboronic acid precipitates from the solution and is collected by filtration, washed with cold water, and dried.

-

Physicochemical Properties

A summary of the key physicochemical properties of 3-acetamidophenylboronic acid is provided in the table below for quick reference.

| Property | Value | Reference |

An In-depth Technical Guide to 3-Acetamidophenylboronic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenylboronic acid moiety and an acetamido group at the meta-position, imparts unique chemical properties that make it a valuable building block for the synthesis of a wide array of complex organic molecules. The boronic acid functional group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[2] Furthermore, the acetamido group provides a handle for further functionalization and can influence the molecule's electronic properties and biological activity.

This technical guide provides a comprehensive overview of 3-acetamidophenylboronic acid, including its chemical and physical properties, synthesis, and its applications in the development of therapeutic agents and other advanced materials. Detailed experimental protocols for its use in key chemical transformations and its influence on biological signaling pathways are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of 3-acetamidophenylboronic acid is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀BNO₃ | |

| Molecular Weight | 178.98 g/mol | |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 135 °C (lit.) | |

| CAS Number | 78887-39-5 | |

| Solubility | Soluble in water (1-5 g/100 mL at 24°C) | [3] |

Synthesis of 3-Acetamidophenylboronic Acid

3-Acetamidophenylboronic acid can be synthesized from commercially available starting materials such as 3-aminoacetanilide or 3-nitroacetanilide.[3][4] A common synthetic route involves the diazotization of 3-aminoacetanilide followed by a borylation reaction.

Experimental Protocol: Synthesis from 3-Aminoacetanilide

This protocol outlines a general procedure for the synthesis of 3-acetamidophenylboronic acid from 3-aminoacetanilide.

Materials:

-

3-Aminoacetanilide

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Boronic acid pinacol ester (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Potassium acetate)

-

Solvent (e.g., Dioxane)

-

Distilled water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve 3-aminoacetanilide in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite to the cooled solution to form the diazonium salt.

-

In a separate flask, prepare a mixture of boronic acid pinacol ester, a palladium catalyst, and a base in an appropriate solvent.

-

Slowly add the diazonium salt solution to the boronic acid mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-acetamidophenylboronic acid.

Key Reactions and Applications

3-Acetamidophenylboronic acid is a key building block in several important organic reactions, leading to the synthesis of a diverse range of derivatives with applications in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a boronic acid and an organohalide, forming a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[5][6]

Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.